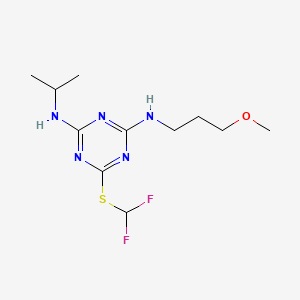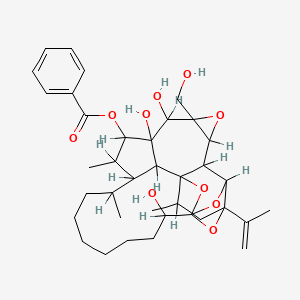
1-(2-propylpentanoyl)piperidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-propylpentanoyl)piperidine-3-carboxylic acid is a compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-(2-propylpentanoyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine-3-carboxylic acid with 2-propylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve continuous flow reactions to increase yield and efficiency .
Análisis De Reacciones Químicas
1-(2-propylpentanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
1-(2-propylpentanoyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(2-propylpentanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to interact with GABA transporters, inhibiting the reuptake of GABA and thereby increasing its concentration in the synaptic cleft. This action can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions like epilepsy .
Comparación Con Compuestos Similares
1-(2-propylpentanoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives such as nipecotic acid and its analogs. While nipecotic acid is known for its GABA uptake inhibitory properties, this compound offers unique structural features that may enhance its pharmacological profile. Other similar compounds include various N-substituted piperidine-3-carboxylic acids, which have been studied for their anticonvulsant and antidepressant activities .
Propiedades
Número CAS |
183237-66-3 |
|---|---|
Fórmula molecular |
C14H25NO3 |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
1-(2-propylpentanoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO3/c1-3-6-11(7-4-2)13(16)15-9-5-8-12(10-15)14(17)18/h11-12H,3-10H2,1-2H3,(H,17,18) |
Clave InChI |
GRIBBYLFYNVGME-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)N1CCCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
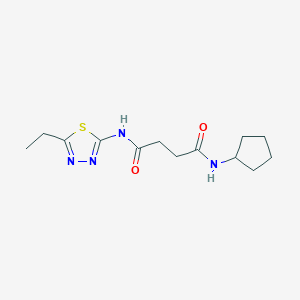
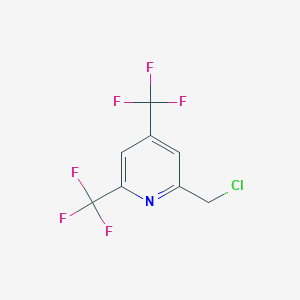
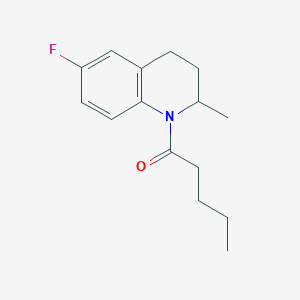
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
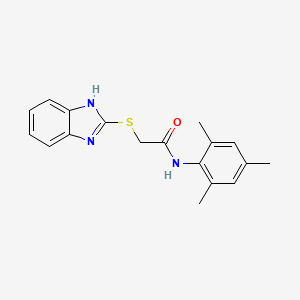
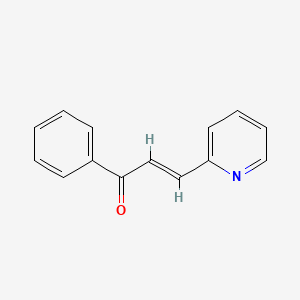
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
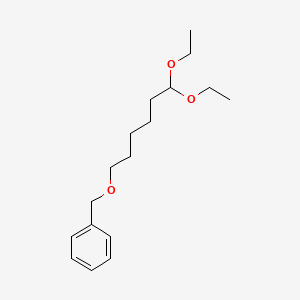
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
